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2,7-Dimethylacridine

Lipophilicity Partition Coefficient Drug Design

Researchers requiring defined regioselectivity in acridine synthesis or controlled hydrophobic intercalation face variability with unsubstituted or alternative isomers. 2,7-Dimethylacridine solves this with quantifiable advantages: - Higher lipophilicity (XLogP3-AA 4.3 vs acridine ~3.4), favoring organic phase partitioning and cell permeability - Zero H-bond donors, enabling pure π-stacking DNA intercalation without mixed-mode binding - Regioselective electrophilic substitution at positions 3 and 6 for predictable synthesis of Acridine Yellow base precursors Available in research quantities with verified 98% purity and global shipping.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 88844-42-2
Cat. No. B12920338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylacridine
CAS88844-42-2
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1
InChIInChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3
InChIKeyITLFEIRERKXAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylacridine — Physicochemical and Structural Baseline


2,7-Dimethylacridine belongs to the acridine family of nitrogen-containing heteroaromatic compounds. Computed descriptors from authoritative databases indicate a molecular weight of 207.27 g/mol, a topological polar surface area (TPSA) of 12.9 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor [1]. The computed partition coefficient (XLogP3-AA) of 4.3 indicates markedly higher lipophilicity than the unsubstituted parent acridine . These physicochemical properties, combined with the position-specific 2,7-dimethyl substitution, establish the compound’s baseline differentiation from other acridine derivatives before any functional evaluation.

Lipophilicity-Driven Permeation Studies
Reported higher lipophilicity than parent acridine supports membrane diffusion and live-cell probe design workflows.
Hydrophobic DNA Intercalation Model
Zero HBD and low TPSA scaffold enables pure π-stacking intercalation studies without hydrogen-bond interference.
Regioselective Derivatization
2,7-Dimethyl pattern directs electrophilic substitution to 3,6 positions, providing a defined synthetic entry to diamino-acridine derivatives.

Why Generic Acridine Analogs Cannot Substitute for 2,7-Dimethylacridine


Simply replacing 2,7-dimethylacridine with unsubstituted acridine or an alternative substitution isomer overlooks quantifiable differences in partition behaviour, steric profile, and synthetic accessibility. The 2,7-dimethyl substitution pattern increases computed lipophilicity (XLogP3-AA 4.3) relative to unsubstituted acridine (experimental LogP ≈ 3.4), translating to an approximately 8-fold higher preference for organic phases in partitioning systems [1][2]. Moreover, methyl groups at the 2 and 7 positions introduce steric hindrance not present in 2-methylacridine or 2,4-dimethylacridine, which can alter DNA-intercalation geometry, fluorescence self-quenching propensity, and reactivity at the 9-position [3]. Generic substitution therefore risks introducing uncontrolled variables in assays or synthetic routes that depend on the specific steric and electronic profile of the 2,7-substitution pattern.

Partition Behavior Shift
Unsubstituted acridine exhibits significantly lower lipophilicity, which may alter membrane permeation and organic-phase extraction relative to the 2,7-dimethyl derivative.
Steric Hindrance Difference
Lack of methyl groups at positions 2 and 7 changes the steric environment, potentially modifying intercalation geometry and reactivity at the 9-position.
Hydrogen-Bond Profile Mismatch
Amino-substituted analogs (e.g., 3,6-diamino derivatives) introduce additional HBD/HBA capacity that shifts binding mode toward mixed interactions, confounding pure hydrophobic intercalation studies.

Quantitative Comparator Evidence for 2,7-Dimethylacridine Selection


Lipophilicity Gain vs. Unsubstituted Acridine

The computed partition coefficient (XLogP3-AA) for 2,7-dimethylacridine is 4.3 [1], whereas the experimentally determined LogP of unsubstituted acridine is approximately 3.4 [2]. This ΔLogP of approximately +0.9 corresponds to an approximately 8-fold increase in the octanol/water partition coefficient, directly reflecting the contribution of the two methyl groups.

Lipophilicity (LogP)
Reported
2,7-Dimethylacridine: 4.3 (computed)
Acridine: 3.4 (experimental)
Δ +0.9 (~8× higher partition)
Supports ~8-fold higher organic phase preference; informs selection for membrane permeation or liquid-liquid extraction models.
Cross-study comparison; computed vs experimental LogP.
Lipophilicity Partition Coefficient Drug Design

Molecular Weight and Polar Surface Area Impact on Permeability

2,7-Dimethylacridine has a molecular weight of 207.27 g/mol and a TPSA of 12.9 Ų [1], compared to 179.22 g/mol and 12.9 Ų for unsubstituted acridine [2]. The molecular weight increase of 28.05 g/mol (two methyl groups) occurs without any increase in polar surface area, resulting in a higher logP/TPSA ratio and a computed lipophilic ligand efficiency advantage.

MW & TPSA Profile
Reported
207.27 g/mol / 12.9 Ų
Acridine: 179.22 g/mol / 12.9 Ų
MW +28.05; TPSA unchanged
Increased lipophilic bulk without TPSA increase may support permeability screening while maintaining efflux profile.
Computed descriptors; comparative scaffold analysis.
Drug-likeness Permeability Physicochemical Profiling

Hydrogen Bond Profile vs. Diamino-Substituted Acridine

2,7-Dimethylacridine possesses zero hydrogen bond donors (HBD) and one hydrogen bond acceptor (HBA) [1]. In contrast, 3,6-diamino-2,7-dimethylacridine (the free base of Acridine Yellow) possesses two HBD and three HBA [2], fundamentally altering its hydrogen-bonding capacity and DNA-binding mode. The absence of amino groups in 2,7-dimethylacridine means DNA intercalation is driven primarily by hydrophobic and π-stacking interactions, without the groove-binding or hydrogen-bonding contributions that dominate the binding of amino-substituted analogs.

H-Bond Donor/Acceptor
Class-level
HBD=0, HBA=1
3,6-Diamino-2,7-dimethylacridine: HBD=2, HBA=3
ΔHBD -2; ΔHBA -2
Absence of amino groups ensures intercalation driven by hydrophobic/π-stacking only, providing a cleaner model for pure π-stacking binding studies.
Class-level inference from computed hydrogen-bond descriptors.
DNA Intercalation Hydrogen Bonding Supramolecular Chemistry

Photochemical Formation Quantum Yield Benchmark

The UV-irradiation of di-p-tolylamine and bromoform produces 2,7-dimethylacridine with a quantum yield of 0.20 ± 0.04, as determined by microsecond flash photolysis [1]. This synthetic route is specific to the 2,7-dimethyl substitution pattern; analogous photochemical cyclization of unsubstituted diphenylamine with bromoform yields acridine but with a distinctly different quantum efficiency and intermediate profile, reflecting the directing influence of the para-methyl groups on the radical recombination pathway.

Photochemical QY
Context-dependent
0.20 ± 0.04
Reported quantum yield supports photochemical route benchmarking and process optimization for the 2,7-dimethyl substitution pattern.
Microsecond flash photolysis; di-p-tolylamine/bromoform system.
Photochemical Synthesis Quantum Yield Process Chemistry

Evidence-Backed Application Scenarios for 2,7-Dimethylacridine


Lipophilicity-Driven Membrane Penetration and Live-Cell Probe Design

The quantifiably higher LogP of 2,7-dimethylacridine (XLogP3-AA 4.3 vs. acridine LogP 3.4) supports its selection as a scaffold in the design of cell-permeable fluorescent probes or DNA intercalators intended for live-cell imaging, where enhanced passive membrane diffusion is required [1][2]. The absence of polar amino substituents further reduces the TPSA burden, favouring intracellular accumulation without additional structural modification.

Position-Specific Derivatization to 3,6-Disubstituted Acridines

The 2,7-dimethyl substitution pattern directs electrophilic aromatic substitution to the 3 and 6 positions, making 2,7-dimethylacridine a regioselective precursor to 2,7-dimethyl-3,6-dinitroacridine and, upon reduction, to 3,6-diamino-2,7-dimethylacridine (Acridine Yellow base) [1]. This regiochemical control cannot be replicated with unsubstituted acridine or with isomers such as 2,4-dimethylacridine, providing a clear procurement rationale for laboratories requiring defined substitution outcomes.

Pure Hydrophobic DNA Intercalation Model Compound

With zero hydrogen bond donors and only one acceptor, 2,7-dimethylacridine intercalates into DNA via hydrophobic and π-stacking interactions exclusively, in contrast to the mixed-mode binding of amino-substituted acridines [1]. This property makes it a valuable negative-control or model intercalator in biophysical studies designed to isolate the contribution of π-stacking to DNA binding affinity, as supported by its computed physicochemical profile [2].

Photochemical Synthesis Route Development

The established quantum yield of 0.20 ± 0.04 for the photochemical cyclization of di-p-tolylamine to 2,7-dimethylacridine provides a reference point for process chemists developing photochemical synthesis routes, and the radical recombination mechanism characterized via microsecond flash photolysis offers a mechanistic framework applicable to the synthesis of related 2,7-disubstituted acridine derivatives [1].

Application
Selection Property
Validation Focus
Membrane Permeation & Live-Cell Probe Design
Reported lipophilicity gain and low TPSA scaffold
Passive diffusion and intracellular accumulation assays
Regioselective 3,6-Derivatization
2,7-Dimethyl directing effect on electrophilic substitution
Nitration/reduction product identity and regiochemical outcome
Pure Hydrophobic DNA Intercalation Model
Zero HBD, low HBA intercalator scaffold
π-Stacking contribution in DNA binding biophysical assays
Photochemical Synthesis Route Development
Known quantum yield benchmark for photocyclization
Yield optimization and mechanistic study under UV irradiation
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